7-(4-bromophenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-BROMOPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes bromophenyl, fluorophenyl, and phenyl groups attached to a pyrrolopyrimidine core
Preparation Methods
The synthesis of 7-(4-BROMOPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves multiple steps, typically starting with the preparation of the pyrrolopyrimidine core. The synthetic route often includes:
Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Bromophenyl and Fluorophenyl Groups: These groups are introduced via substitution reactions using brominated and fluorinated aromatic compounds.
Final Coupling Reactions: The phenyl group is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
7-(4-BROMOPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 7-(4-BROMOPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidines with different substituents. For example:
7-(4-BROMOPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE: This compound has a chlorophenyl group instead of a fluorophenyl group.
7-(4-BROMOPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE: This compound has a methoxyphenyl group instead of a fluorophenyl group.
The uniqueness of 7-(4-BROMOPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE lies in its specific substituents, which can influence its chemical properties and biological activities.
Properties
Molecular Formula |
C25H18BrFN4 |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
7-(4-bromophenyl)-N-[(4-fluorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H18BrFN4/c26-19-8-12-21(13-9-19)31-15-22(18-4-2-1-3-5-18)23-24(29-16-30-25(23)31)28-14-17-6-10-20(27)11-7-17/h1-13,15-16H,14H2,(H,28,29,30) |
InChI Key |
ZYRLJRWWJHSGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=C(C=C4)F)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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